![molecular formula C6H7IN2 B581772 5-Cyclopropyl-3-iodo-1H-pyrazole CAS No. 1218791-06-0](/img/structure/B581772.png)
5-Cyclopropyl-3-iodo-1H-pyrazole
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Overview
Description
5-Cyclopropyl-3-iodo-1H-pyrazole is a chemical compound with the molecular formula C6H7IN2 . It has a molecular weight of 234.04 g/mol .
Molecular Structure Analysis
The molecular structure of 5-Cyclopropyl-3-iodo-1H-pyrazole consists of a pyrazole ring substituted with a cyclopropyl group at the 5-position and an iodine atom at the 3-position . The InChI code for this compound is1S/C6H7IN2/c7-6-3-5(8-9-6)4-1-2-4/h3-4H,1-2H2,(H,8,9)
. Physical And Chemical Properties Analysis
5-Cyclopropyl-3-iodo-1H-pyrazole is a solid at room temperature . It has a molecular weight of 234.04 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 1, and a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 233.96540 g/mol .Scientific Research Applications
Biological Studies and Molecular Probes
For reference, you can find more information about 5-Cyclopropyl-3-iodo-1H-pyrazole on Sigma-Aldrich’s website . Additionally, 3-Iodo-1H-pyrazole, a related compound, is used as a pharmaceutical intermediate provides additional information on 5-Cyclopropyl-3-iodo-1H-pyrazole products, and discusses the pyrazole scaffold in detail.
Safety and Hazards
5-Cyclopropyl-3-iodo-1H-pyrazole is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding ingestion, inhalation, and contact with skin and eyes .
properties
IUPAC Name |
5-cyclopropyl-3-iodo-1H-pyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2/c7-6-3-5(8-9-6)4-1-2-4/h3-4H,1-2H2,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UENBHIUAGUROSO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40682046 |
Source
|
Record name | 5-Cyclopropyl-3-iodo-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40682046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclopropyl-3-iodo-1H-pyrazole | |
CAS RN |
1218791-06-0 |
Source
|
Record name | 5-Cyclopropyl-3-iodo-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40682046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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